3-(4-methyl-1H-pyrazol-1-yl)piperidine
Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)piperidine: is a heterocyclic compound that features both a pyrazole and a piperidine ring The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, while the piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with various targets, including CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the CDK2/cyclin A2 pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
The design and synthesis of pyrazole derivatives have been explored, suggesting potential modifications that could influence these properties .
Result of Action
For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of pyrazole derivatives has been carried out under various conditions, suggesting that environmental factors could potentially influence their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This pyrazole intermediate can then be reacted with piperidine under suitable conditions to form the final compound.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Chemistry:
In organic synthesis, 3-(4-methyl-1H-pyrazol-1-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry:
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)piperidine: Lacks the methyl group on the pyrazole ring.
4-methyl-1H-pyrazole: Contains only the pyrazole ring with a methyl group.
Piperidine: Contains only the piperidine ring without the pyrazole moiety.
Uniqueness:
3-(4-methyl-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring further enhances its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVJOKDANNSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.